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  • Product: 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol
  • CAS: 1820740-59-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol, a substitut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol, a substituted nitrophenol of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes known information with well-established principles of physical organic chemistry and data from structurally analogous compounds. This approach offers a robust, albeit partially predictive, profile to inform experimental design, analytical method development, and safety protocols.

Chemical Identity and Structure

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is a multifaceted aromatic compound characterized by the presence of a hydroxyl group, a bromine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring. These substituents significantly influence the molecule's electronic properties, reactivity, and overall physicochemical behavior.

Table 1: Chemical Identity of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

IdentifierValueSource
CAS Number 1820740-59-7
Molecular Formula C₇H₃BrF₃NO₄
Molecular Weight 302.00 g/mol
InChI 1S/C7H3BrF3NO4/c8-4-1-3(16-7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H
InChIKey AOCPREMUOFIAQK-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1[O-])O)Br)OC(F)(F)F

The strategic placement of electron-withdrawing groups (nitro and trifluoromethoxy) and a halogen (bromine) on the phenol scaffold suggests a compound with distinct acidic and electrophilic characteristics, making it a valuable intermediate in organic synthesis.

Physicochemical Properties: A Blend of Knowns and Predictions

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The data presented below is a combination of available information for 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol and estimated values derived from structurally related compounds.

Table 2: Physicochemical Properties

PropertyValue (2-Bromo-6-nitro-4-(trifluoromethoxy)phenol)Comparison with Analogous CompoundsSource
Physical Form Solid2-Bromo-6-nitrophenol: Crystalline Solid[1]
Melting Point Not available2-Bromo-6-nitrophenol: 67-69 °C[1]
Boiling Point Not available2-Bromo-6-nitrophenol: Not available
Solubility Not availableSubstituted phenols are generally soluble in organic solvents like ethanol, acetone, and ethyl acetate. Water solubility is expected to be low.
pKa (Predicted) ~4-5The presence of strong electron-withdrawing nitro and trifluoromethoxy groups is expected to significantly increase the acidity of the phenolic proton compared to phenol (pKa ~10). For comparison, the pKa of 3-(Trifluoromethyl)phenol is 9.08, and the pKa of various nitrophenols are lower.[2]

Expert Insight: The trifluoromethoxy group is a powerful electron-withdrawing substituent, more so than a nitro group in some contexts. Its presence, ortho to the hydroxyl group and in conjunction with a nitro group, will substantially lower the pKa of the phenolic proton, making this compound a relatively strong acid for a phenol. This increased acidity has significant implications for its reactivity, solubility in basic media, and its potential interactions with biological targets.

Proposed Synthesis Pathway

Synthesis_Pathway Precursor 2-Bromo-4-(trifluoromethoxy)phenol Reagents HNO₃ / H₂SO₄ Precursor->Reagents Product 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol Reagents->Product Nitration

Caption: Proposed synthesis of the target compound.

Causality in Experimental Choices: The choice of a nitrating agent, typically a mixture of nitric acid and sulfuric acid, is crucial for achieving efficient nitration. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts. The directing effects of the existing substituents on the precursor (the hydroxyl, bromo, and trifluoromethoxy groups) will govern the position of the incoming nitro group. The hydroxyl group is a strong ortho-, para-director, while the bromo and trifluoromethoxy groups are also ortho-, para-directing but deactivating. The position ortho to the hydroxyl group and meta to the trifluoromethoxy group is sterically and electronically favored for nitration.

Analytical Methodologies

The characterization and quantification of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol would rely on a suite of standard analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for the separation and identification of substituted nitrophenols.[3]

Experimental Protocol: HPLC Analysis

  • Column: A C18 reverse-phase column is typically suitable for the separation of polar aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of the nitrophenol chromophore (typically in the range of 270-350 nm) would be appropriate.

  • Quantification: A calibration curve would be constructed using standards of known concentration to quantify the analyte in unknown samples.

HPLC_Workflow Sample Sample Preparation HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Detector UV-Vis Detector HPLC->Detector Data Data Acquisition & Analysis Detector->Data

Caption: A typical workflow for HPLC analysis.

Spectroscopic Methods

Spectroscopic techniques are indispensable for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern. The presence of fluorine would also allow for ¹⁹F NMR, which can be a very sensitive and informative technique.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the phenol, the C-NO₂ stretches of the nitro group, the C-Br stretch, and the C-O and C-F stretches of the trifluoromethoxy group.

  • Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Safety and Handling

While specific toxicity data for 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is not available, the safety precautions should be based on the known hazards of structurally related brominated and nitrated phenols.[4][5][6]

GHS Hazard Statements for the Target Compound: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably a fume hood. If dusts or aerosols are generated, a respirator may be necessary.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is a compound with significant potential in synthetic chemistry and drug discovery. While a complete experimental dataset of its physicochemical properties is yet to be established, this guide provides a comprehensive framework based on available data and scientific principles. The insights into its structure, predicted properties, potential synthesis, and analytical and safety considerations are intended to empower researchers to work with this compound effectively and safely. As more experimental data becomes available, this guide will be updated to reflect the most current understanding of this intriguing molecule.

References

  • Simultaneous determination of nitrobenzene and nitro-substituted phenols by differential pulse voltammetry and chemometrics | Request PDF. ResearchGate. [Link]

  • 2-Bromo-4-nitrophenol | C6H4BrNO3 | CID 22109 - PubChem. NIH. [Link]

  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. ResearchGate. [Link]

  • CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. [Link]

  • 2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • Supplementary Information. Beilstein Journals. [Link]

  • DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES. European Patent Office. [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

  • 2-Bromo-6-nitrophenol | C6H4BrNO3 | CID 13545453 - PubChem. [Link]

  • 2-Bromo-4-methyl-6-nitrophenol. the NIST WebBook. [Link]

  • 2-Bromo-4-Methoxy-6-Nitrophenol 98.0%(GC). Pure Synth. [Link]

  • 2-bromo-6-nitro-4-[(trifluoromethyl)thio]phenol. PubChemLite. [Link]

  • 4-Nitrophenol. [Link]

  • Nitrophenols | ToxFAQs™. ATSDR - CDC. [Link]

  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. [Link]

  • Phenol, 2,6-dibromo-4-nitro-. the NIST WebBook. [Link]

  • Phenol, 2-bromo-. the NIST WebBook. National Institute of Standards and Technology. [Link]

  • 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. [Link]

  • Chemical Properties of Phenol, 2,4,6-tribromo- (CAS 118-79-6). Cheméo. [Link]

  • 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem. [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is a halogenated and nitrated phenolic compound with potential applications in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is a halogenated and nitrated phenolic compound with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a bromine atom, a nitro group, and a trifluoromethoxy group on a phenol backbone, suggests a range of chemical properties that could be exploited in the synthesis of novel molecules. As with any novel compound, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its effective use in research and development.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for the melting and boiling points of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (CAS Number: 1820740-59-7) is not extensively reported.[1] However, by examining the physical properties of structurally analogous compounds, we can infer a likely range for these values. The interplay of substituents on the phenol ring, including their size, polarity, and ability to form intermolecular hydrogen bonds, significantly influences these macroscopic properties.

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)
2-Bromo-6-nitrophenolC6H4BrNO366-70227.2±20.0 (Predicted)
2-BROMO-4-FLUORO-6-NITROPHENOLC6H3BrFNO367238.7±35.0 (Predicted)
4-Bromo-2-(trifluoromethoxy)phenolC7H4BrF3O51.0-57.0Not available
2-bromo-6-(trifluoromethyl)phenolC7H4BrF3ONot available176
2,4,6-TribromophenolC6H3Br3O93.9244

Data compiled from multiple sources.[2][3][4][5][6]

The presence of the nitro group and the bromine atom in 2-Bromo-6-nitrophenol contributes to its relatively high melting and predicted boiling points due to dipole-dipole interactions and increased molecular weight. The substitution of a hydrogen with a fluorine atom in 2-BROMO-4-FLUORO-6-NITROPHENOL has a minimal effect on the melting point.[2] The trifluoromethoxy and trifluoromethyl groups are expected to significantly influence the volatility and crystal packing of the molecule.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method for determining the melting point of a crystalline solid like 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol.

Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a depth of 2-3 mm.

    • Pack the sample tightly by tapping the sealed end of the capillary tube on a hard surface.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus.

    • Insert the capillary tube into the heating block of the apparatus.

  • Measurement:

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point).

    • The melting point is reported as this range.

  • Validation:

    • Perform the determination in triplicate to ensure reproducibility.

    • Calibrate the thermometer with a standard of known melting point.

The following diagram illustrates the workflow for determining the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Block Insert->Heat Observe Observe & Record Range Heat->Observe Repeat Repeat (n=3) Observe->Repeat Calibrate Calibrate Thermometer Repeat->Calibrate

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is recommended.

Protocol: Boiling Point Determination by Distillation
  • Apparatus Setup:

    • Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

    • Place a few boiling chips in the distillation flask to ensure smooth boiling.

  • Measurement at Atmospheric Pressure:

    • Place the sample in the distillation flask.

    • Begin heating the flask gently.

    • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

  • Measurement under Reduced Pressure (for thermolabile compounds):

    • Connect the distillation apparatus to a vacuum source.

    • Reduce the pressure to the desired level using a vacuum pump and monitor with a manometer.

    • Heat the sample and record the temperature at which it boils at the reduced pressure.

    • Use a nomograph to correct the boiling point to atmospheric pressure if required.

The following diagram illustrates the workflow for determining the boiling point.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_reduced_pressure Reduced Pressure (Optional) Assemble Assemble Distillation Apparatus AddSample Add Sample & Boiling Chips Assemble->AddSample Heat Heat Gently AddSample->Heat RecordTemp Record Distillation Temp Heat->RecordTemp ConnectVacuum Connect to Vacuum RecordTemp->ConnectVacuum ReduceP Reduce Pressure ConnectVacuum->ReduceP RecordBP Record BP at Reduced P ReduceP->RecordBP

Caption: Workflow for Boiling Point Determination.

Safety and Handling

Substituted nitrophenols should be handled with care, as they can be toxic and irritants.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

While the precise melting and boiling points of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol await experimental determination, a comparative analysis of related compounds provides a valuable estimation. The protocols detailed in this guide offer a robust framework for the accurate and safe determination of these fundamental physicochemical properties. Such characterization is an indispensable step in the journey of a novel compound from the laboratory to its potential applications in science and industry.

References

  • Tejraj. (2025, March 1). 2-Bromo-6-nitrophenol: Comprehensive Overview and Applications. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-4-fluoro-6-nitrophenol. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-bromo-6-(trifluoromethyl)phenol CAS#: 2844-05-5. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-6-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • PubChem. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. Retrieved from [Link]

  • Autech. (2026, January 29). Applications of 4-Bromo-2-(trifluoromethyl)phenol in Pharma & Agrochemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2004, January 30). 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,4,6-tribromo- (CAS 118-79-6). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis protocols for 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

An Application Note and Comprehensive Protocol for the Synthesis of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol Authored by: A Senior Application Scientist Introduction 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is a high...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Synthesis of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

Authored by: A Senior Application Scientist

Introduction

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is a highly functionalized aromatic compound with potential applications in medicinal chemistry, agrochemicals, and materials science. The presence of ortho-bromo and nitro groups to a phenolic hydroxyl, combined with a para-trifluoromethoxy substituent, offers a unique electronic and steric profile for further chemical modifications and biological interactions. The trifluoromethoxy group, in particular, is a valuable substituent in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity. This document provides a detailed, two-step synthetic protocol for the preparation of this compound, starting from the commercially available 4-(trifluoromethoxy)phenol. The protocols are designed for reproducibility and scalability in a research laboratory setting.

Synthetic Strategy: An Overview

The synthesis of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is achieved through a sequential electrophilic aromatic substitution strategy. The electron-donating hydroxyl group of the starting material, 4-(trifluoromethoxy)phenol, is a powerful ortho-, para-directing group. Since the para position is occupied by the trifluoromethoxy group, electrophilic substitution is directed to the ortho positions. The synthetic approach involves two key steps:

  • Regioselective Bromination: The first step is the bromination of 4-(trifluoromethoxy)phenol to introduce a bromine atom at one of the ortho positions, yielding 2-Bromo-4-(trifluoromethoxy)phenol.

  • Regioselective Nitration: The second step involves the nitration of the brominated intermediate. The combined directing effects of the hydroxyl and bromo groups guide the nitro group to the remaining vacant ortho position, resulting in the desired product, 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol.

This strategy is based on well-established principles of electrophilic aromatic substitution, with analogies drawn from the synthesis of similarly substituted phenols.[1][2][3]

Experimental Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration A 4-(Trifluoromethoxy)phenol C Reaction at Controlled Temperature A->C B Brominating Agent (Br2 in Acetic Acid) B->C D Work-up and Purification C->D E Intermediate: 2-Bromo-4-(trifluoromethoxy)phenol D->E G Reaction at Low Temperature E->G F Nitrating Mixture (HNO3/H2SO4) F->G H Work-up and Recrystallization G->H I Final Product: 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol H->I

Caption: Overall workflow for the two-step synthesis.

Part 1: Synthesis of 2-Bromo-4-(trifluoromethoxy)phenol (Intermediate)

Principle and Mechanistic Insight

The hydroxyl group of 4-(trifluoromethoxy)phenol strongly activates the aromatic ring towards electrophilic substitution. The bromination reaction proceeds via the attack of the electron-rich aromatic ring on the electrophilic bromine species. The reaction is performed in acetic acid, which serves as a polar protic solvent to facilitate the reaction. Careful control of the stoichiometry of bromine and the reaction temperature is crucial to favor mono-bromination and minimize the formation of the di-brominated byproduct, 2,6-dibromo-4-(trifluoromethoxy)phenol.[3][4]

Reaction Mechanism: Electrophilic Bromination

G Start 4-(Trifluoromethoxy)phenol + Br2 Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Electrophilic Attack Product 2-Bromo-4-(trifluoromethoxy)phenol + HBr Intermediate->Product Deprotonation

Caption: Simplified mechanism of electrophilic bromination.

Detailed Protocol
  • Reagent Preparation: In a fume hood, prepare a solution of bromine (1.0 eq) in glacial acetic acid.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-(trifluoromethoxy)phenol (1.0 eq) and dissolve it in glacial acetic acid.[5][6][7] Cool the flask in an ice bath to 0-5 °C.

  • Bromination: Add the bromine solution dropwise to the stirred solution of 4-(trifluoromethoxy)phenol over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water. If a precipitate forms, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the collected solid or the organic extract with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Step 1
ParameterValue
Starting Material4-(Trifluoromethoxy)phenol
Brominating AgentBromine (Br₂)
SolventGlacial Acetic Acid
Temperature0-10 °C initially, then room temp.
Reaction Time3-5 hours
Expected Yield70-85%

Part 2: Synthesis of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (Final Product)

Principle and Mechanistic Insight

The nitration of 2-Bromo-4-(trifluoromethoxy)phenol is achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The powerful activating and ortho-directing effect of the hydroxyl group, combined with the ortho-directing bromo substituent, directs the incoming nitro group to the vacant C6 position. The reaction is highly exothermic and must be performed at low temperatures to prevent over-nitration and the formation of unwanted byproducts.[1][8]

Detailed Protocol
  • Preparation of Nitrating Mixture: In a fume hood, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a flask cooled in an ice-salt bath (-10 to 0 °C). Stir the mixture gently.

  • Reaction Setup: Dissolve the 2-Bromo-4-(trifluoromethoxy)phenol (1.0 eq) from Step 1 in a minimal amount of concentrated sulfuric acid in a separate round-bottom flask, also cooled in an ice-salt bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the brominated phenol over 30-60 minutes. It is critical to maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction can be monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate of the crude product should form.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product as a solid.[8]

Quantitative Data for Step 2
ParameterValue
Starting Material2-Bromo-4-(trifluoromethoxy)phenol
Nitrating AgentHNO₃ / H₂SO₄
Temperature-10 to 5 °C
Reaction Time1.5-3 hours
Expected Yield80-90%

Characterization of the Final Product

The identity and purity of the synthesized 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (CAS No: 1820740-59-7) should be confirmed by standard analytical techniques:[9]

  • ¹H NMR: The proton NMR spectrum should show two distinct aromatic proton signals, each appearing as a doublet, corresponding to the two protons on the aromatic ring. The phenolic proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the seven unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (302.0 g/mol ), with the characteristic isotopic pattern for a compound containing one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, the C-NO₂ stretches of the nitro group, and the C-F stretches of the trifluoromethoxy group.

Safety and Handling Precautions

  • All experimental procedures must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Bromine is highly corrosive, toxic, and volatile. Handle with extreme care.

  • Concentrated nitric and sulfuric acids are strong acids and powerful oxidizing agents. They can cause severe burns. Handle with extreme caution and always add acid to water, never the reverse.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

  • CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents.
  • EP 1031555 B1 - DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES - European Patent Office. Available at: [Link]

  • 2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure. Available at: [Link]

  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene? - Quora. Available at: [Link]

  • CAS No : 828-27-3| Chemical Name : 4-(Trifluoromethoxy)phenol | Pharmaffiliates. Available at: [Link]

  • 4-(TRIFLUOROMETHOXY)PHENOL | CAS 828-27-3 - Matrix Fine Chemicals. Available at: [Link]

  • EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents.
  • CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents.
  • 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Available at: [Link]

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Application

Application Notes and Protocols for Cross-Coupling Reactions Using 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

Introduction: A Versatile Building Block for Modern Synthesis In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic cores is paramount for the development of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic cores is paramount for the development of novel molecular entities with enhanced properties. 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol emerges as a highly valuable and versatile building block for such endeavors. Its unique trifunctionalized scaffold, featuring a reactive bromine atom, an electron-withdrawing nitro group, and a trifluoromethoxy moiety, presents a confluence of desirable attributes for synthetic chemists.

The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The presence of the strongly electron-withdrawing nitro and trifluoromethoxy groups significantly influences the electronic properties of the aromatic ring, often enhancing its reactivity in oxidative addition steps of catalytic cycles.[1] The trifluoromethoxy group, in particular, is a bioisostere for other functional groups and can improve metabolic stability and pharmacokinetic profiles of drug candidates.[2] This combination of features makes 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol an attractive substrate for the synthesis of complex molecules in drug discovery and agrochemical development.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol in several key cross-coupling reactions. The following protocols are designed to be robust starting points, offering detailed, step-by-step methodologies and insights into the rationale behind experimental choices.

General Considerations for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools but are sensitive to reaction conditions.[4] For successful and reproducible results with 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol, the following general precautions are recommended:

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and other sensitive reagents. This is typically achieved using Schlenk line techniques or a glovebox.

  • Anhydrous Solvents: The use of dry, degassed solvents is crucial to avoid quenching of reagents and deactivation of the catalyst.

  • Ligand Selection: The choice of ligand is critical for the success of the coupling reaction. Bulky, electron-rich phosphine ligands are often effective for challenging substrates, including electron-deficient aryl halides.[1][5]

  • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation and catalyst regeneration steps. The choice of base should be tailored to the specific reaction and substrates.[6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[6][7] The electron-deficient nature of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol makes it an excellent candidate for this transformation.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol with Phenylboronic Acid

This protocol describes a representative procedure for the coupling of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol with phenylboronic acid.

Materials:

  • 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (1.0 equiv), phenylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv) to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001885-95
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1102480-90
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O901675-85

Note: The data presented in this table is hypothetical and intended to be representative of expected outcomes based on established methodologies for similar substrates.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)Ln(Br) Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)Ln(R) ArPdBr->ArPdR R-B(OH)₂ Base Transmetalation Transmetalation (R-B(OH)₂ / Base) ArPdR->Pd0 Product Ar-R ArPdR->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[9][10] This reaction is of immense importance in the pharmaceutical industry, where the C-N bond is a common feature in bioactive molecules.

Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol with Morpholine

This protocol provides a general procedure for the coupling of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol with a secondary amine, such as morpholine.

Materials:

  • 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equiv) to a dry Schlenk tube or reaction vial.

  • Add anhydrous toluene, followed by 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (1.0 equiv) and morpholine (1.2 equiv).

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001680-90
AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1102075-85
n-ButylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF802470-80

Note: The data presented in this table is hypothetical and intended to be representative of expected outcomes based on established methodologies for similar substrates.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[11][12][13]

Protocol: Heck Reaction of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol with Styrene

This protocol outlines a procedure for the vinylation of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol with styrene.

Materials:

  • 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF, styrene (1.5 equiv), and triethylamine (2.0 equiv).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is the most common method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[14][15][16]

Protocol: Sonogashira Coupling of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol with Phenylacetylene

This protocol details a procedure for the coupling of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol with phenylacetylene.

Materials:

  • 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and diisopropylamine.

  • Add phenylacetylene (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (typically 4-12 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

Experimental_Workflow start Start reagents 1. Add Reactants, Catalyst, Ligand, and Base to Flask start->reagents inert 2. Evacuate and Backfill with Inert Gas reagents->inert solvent 3. Add Anhydrous Solvent and Coupling Partner inert->solvent reaction 4. Heat and Stir (Monitor Progress) solvent->reaction workup 5. Aqueous Workup (Quench, Extract, Wash) reaction->workup purification 6. Dry, Concentrate, and Purify workup->purification product Final Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented in these application notes provide a solid foundation for the synthesis of a diverse array of novel compounds. The unique electronic properties of this building block make it an exciting candidate for further exploration in the fields of medicinal chemistry, agrochemicals, and materials science. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

  • Surabattula, R., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications.
  • Mohanan, K., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). DOI:10.1039/C9CY01331H.
  • Reisberg, S. H., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Pharmaffiliates. (2025). 2-Bromo-6-nitrophenol: Comprehensive Overview and Applications.
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Synthesis.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • SynArchive. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Al-Masum, M., et al. (n.d.). Cross-coupling of bromo iodomethane and phenols. ResearchGate.
  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Organic Syntheses Procedure. (n.d.). o-BROMOPHENOL.
  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • MedchemExpress.com. (n.d.). 2-Bromo-6-nitrophenol | Active Compound.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol.
  • ChemicalBook. (n.d.). 2-Bromo-6-nitrophenol synthesis.
  • BenchChem. (2026). Applications of 4-Bromo-2-(trifluoromethyl)phenol in Pharma & Agrochemicals.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes.
  • Dalton Transactions (RSC Publishing). (n.d.). Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies.
  • ResearchGate. (n.d.). The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF.
  • Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.
  • PMC - NIH. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions.
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Method

Application Notes and Protocols for the Pharmaceutical Intermediate: 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

Introduction: Strategic Value of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol in Medicinal Chemistry 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (CAS No. 1820740-59-7) is a highly functionalized aromatic compound that serve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol in Medicinal Chemistry

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (CAS No. 1820740-59-7) is a highly functionalized aromatic compound that serves as a critical building block in modern pharmaceutical synthesis. Its utility for researchers, scientists, and drug development professionals stems from the strategic arrangement of its reactive sites: a nucleophilic phenolic hydroxyl group, an electrophilically activatable aromatic ring, and selectively addressable nitro and bromo substituents. The incorporation of the trifluoromethoxy (-OCF₃) group is of particular significance in contemporary drug design. This moiety is recognized for its ability to enhance key pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The trifluoromethoxy group acts as a lipophilic hydrogen bond acceptor, offering a unique electronic signature compared to a simple methoxy or trifluoromethyl group.[1]

This guide provides a comprehensive overview of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol, including its synthesis, physicochemical properties, and detailed protocols for its application as a pharmaceutical intermediate. The methodologies presented are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is essential for its effective use in synthesis. The following table summarizes its key properties.

PropertyValueSource
CAS Number 1820740-59-7
Molecular Formula C₇H₃BrF₃NO₄
Molecular Weight 302.00 g/mol
Appearance Solid (predicted)
Purity 95%

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, bromo, and trifluoromethoxy groups, as well as the electron-donating effect of the hydroxyl group. The phenolic proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy:

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (phenol)3200-3600 (broad)
Aromatic C-H stretch3000-3100
Asymmetric NO₂ stretch1520-1560
Symmetric NO₂ stretch1345-1385
C-O stretch (phenol)~1200
C-F stretch (-OCF₃)1100-1250
C-Br stretch500-600

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis Protocol: Nitration of 2-Bromo-4-(trifluoromethoxy)phenol

The most plausible and efficient synthetic route to 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is the regioselective nitration of the precursor, 2-bromo-4-(trifluoromethoxy)phenol. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the trifluoromethoxy group, and one ortho position is occupied by the bromine atom, the nitration is expected to occur at the vacant ortho position (C6). This protocol is based on established methodologies for the nitration of substituted phenols.[3][4][5]

Reaction Scheme:

G 2-Bromo-4-(trifluoromethoxy)phenol 2-Bromo-4-(trifluoromethoxy)phenol 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol 2-Bromo-4-(trifluoromethoxy)phenol->2-Bromo-6-nitro-4-(trifluoromethoxy)phenol HNO₃, H₂SO₄

Caption: Synthesis of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol.

Materials and Reagents:

  • 2-Bromo-4-(trifluoromethoxy)phenol

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-(trifluoromethoxy)phenol (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0-5 °C with gentle stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath. Caution: This is a highly exothermic process and should be performed slowly with adequate cooling.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-bromo-4-(trifluoromethoxy)phenol via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Caution: The washing with sodium bicarbonate may produce gas (CO₂); vent the separatory funnel frequently.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Application in Pharmaceutical Synthesis: A Versatile Intermediate

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is a versatile intermediate due to the differential reactivity of its functional groups. The following section outlines key transformations that can be employed in the synthesis of more complex pharmaceutical targets.

1. Reduction of the Nitro Group:

The nitro group can be selectively reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs). This transformation opens up a plethora of subsequent reactions, such as amide bond formation, sulfonamide synthesis, and diazotization.

  • Catalytic Hydrogenation: A clean and efficient method involves the use of a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

  • Metal-Mediated Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder (Fe) in acetic acid are also effective for this reduction.

2. Suzuki Cross-Coupling Reactions:

The aryl bromide can participate in palladium-catalyzed Suzuki cross-coupling reactions to form a new carbon-carbon bond. This is a powerful tool for constructing biaryl structures, which are prevalent in many drug molecules.

3. Nucleophilic Aromatic Substitution (SNAAr):

While the bromine is not highly activated for SNAAr, the presence of the ortho-nitro group can facilitate substitution with strong nucleophiles under certain conditions.

4. Ether Synthesis:

The phenolic hydroxyl group can be readily alkylated or arylated to form ethers, a common modification in drug design to alter solubility and metabolic stability.

Illustrative Synthetic Workflow:

The following diagram illustrates a general synthetic workflow utilizing 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol as a starting material.

G A 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B D Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst) A->D F Ether Synthesis (e.g., Alkyl halide, base) A->F C 2-Amino-6-bromo-4-(trifluoromethoxy)phenol B->C H Further Derivatization (e.g., Amide formation) C->H E Biaryl Derivative D->E I Complex Pharmaceutical Target E->I G O-Alkylated Derivative F->G G->I H->I

Caption: Potential synthetic transformations of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific, comprehensive safety data sheet (SDS) for 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is not widely available, the safety precautions can be inferred from its structural components and data for analogous compounds.

Hazard Identification:

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Expected to cause skin irritation.

  • Eye Irritation: Expected to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. When handling the solid material, a dust mask or respirator may be necessary to avoid inhalation.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially during reactions and when handling the solid.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is a valuable and versatile intermediate for pharmaceutical research and development. Its unique combination of functional groups, particularly the strategically placed trifluoromethoxy moiety, provides a gateway to a wide range of complex molecular architectures. The protocols and information provided in this guide are intended to equip researchers with the foundational knowledge to effectively and safely utilize this compound in their pursuit of novel therapeutic agents. As with all chemical syntheses, it is crucial to adhere to strict safety protocols and to thoroughly characterize all intermediates and final products.

References

  • Corning Inc. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow. Retrieved from [Link]

  • Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 21. [Link]

  • Ferreira, I. C. F. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.
  • European Patent Office. (1999).
  • Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof (CN103724206A).
  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Corning Inc. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoro-6-methylphenol (CN111825531B).
  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-fluoro-3-methoxyaniline (WO 2025/109026 A1).
  • PubChem. (n.d.). 2-Bromo-6-nitrophenol. Retrieved from [Link]

  • PureSynth. (n.d.). 2-Bromo-4-Methoxy-6-Nitrophenol 98.0%(GC). Retrieved from [Link]

  • Pharma Innovation. (2026, January 29). Applications of 4-Bromo-2-(trifluoromethyl)phenol in Pharma & Agrochemicals. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. Retrieved from [Link]

  • Pourmousavi, S. A., & Zarei, A. (2009). Nitration Of Phenols Under Mild And Heterogeneous Conditions. E-Journal of Chemistry, 6(S1), S485-S490. [Link]

  • NIST. (n.d.). Phenol, 2,6-dibromo-4-nitro-. Retrieved from [Link]

  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]

  • ARKIVOC. (2009). Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. 2009(v), 6-16.
  • European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene (EP 0179447 B1).
  • MDPI. (n.d.). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][2][6]. Retrieved from [Link]

Sources

Application

Application Note: Strategic Derivatization of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol via Nucleophilic Aromatic Substitution

An authoritative guide to the strategic chemical modification of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol, a versatile building block in modern synthetic chemistry. This document provides researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the strategic chemical modification of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol, a versatile building block in modern synthetic chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of nucleophilic substitution strategies, detailed experimental protocols, and the mechanistic principles governing the reactivity of this highly functionalized aromatic compound.

Introduction: A Scaffold of Opportunity

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is a key chemical intermediate whose structural complexity offers a powerful platform for the synthesis of novel molecular entities in pharmaceutical and agrochemical research.[1][2] The aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of strong electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃).[3][4] These groups, positioned ortho and para to the bromine leaving group, respectively, render the aryl system electron-deficient and prime it for attack by a wide range of nucleophiles.[5] This guide provides a detailed exploration of the chemical principles and practical methodologies for the selective functionalization of this valuable scaffold.

Mechanistic Rationale: Controlling Reactivity and Regioselectivity

Nucleophilic aromatic substitution on this substrate proceeds via the well-established SNAr addition-elimination mechanism.[3][6] The reaction is initiated by the attack of a nucleophile on the electron-deficient ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is the cornerstone of the reaction's feasibility and is significantly enhanced by the ability of the ortho-nitro and para-trifluoromethoxy groups to delocalize the negative charge.[5][8]

Figure 1: SNAr Reaction Pathway. The two-step mechanism involves the formation of a stabilized Meisenheimer intermediate, which is the rate-determining step.[9]

Regioselectivity: The primary site for nucleophilic attack is the carbon atom bearing the bromine. Halides are excellent leaving groups in SNAr reactions, and the ortho/para placement of the activating -NO₂ and -OCF₃ groups makes this position the most electrophilic.[5][10] Direct substitution of the nitro group is significantly more difficult and requires more forcing conditions.

The Role of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with basic nucleophiles or reaction conditions. Therefore, it is often strategically advantageous to protect this group, typically via alkylation, prior to performing the SNAr reaction.

Experimental Protocols

Safety Precautions: 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol and related nitroaromatic compounds are potentially harmful and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.[11][12] All reactions should be conducted by trained personnel.

Protocol 1: O-Alkylation of the Phenolic Group

This initial step prevents the acidic phenol from interfering with subsequent nucleophilic substitution reactions.

O_Alkylation_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Phenol (1.0 eq) in Anhydrous Solvent B Add Base (1.5 eq) (e.g., K₂CO₃) A->B C Add Alkylating Agent (1.2 eq) (e.g., R-X) B->C D Heat to Reflux Monitor by TLC/LC-MS C->D E Cool and Filter Inorganic Salts D->E F Concentrate Filtrate E->F G Purify via Column Chromatography F->G

Figure 2: Workflow for O-Alkylation. A standard procedure for protecting the phenolic hydroxyl group.

Materials:

  • 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., acetone, DMF, acetonitrile)

  • Standard glassware for reflux reaction

Procedure:

  • Charge a round-bottom flask with 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (1.5 eq) and stir the resulting suspension at room temperature for 15 minutes.

  • Introduce the alkylating agent (1.2 eq) to the mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel to yield the O-alkylated product.

Protocol 2: Nucleophilic Substitution of Bromide

This protocol details the core SNAr reaction, displacing the bromide with a nucleophile. The general conditions can be adapted for various nucleophiles.[13]

SNAr_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Combine O-Protected Phenol (1.0 eq), Nucleophile (1.5 eq), and Base (2.0 eq) in a Sealed Vessel B Add Anhydrous Polar Aprotic Solvent (e.g., DMSO, NMP) A->B C Heat Reaction (80-140 °C, Conventional or Microwave) B->C D Monitor Progress by LC-MS until Completion C->D E Cool, then Quench with Water D->E F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Wash, Dry, and Concentrate Organic Phase F->G H Purify by Chromatography or Recrystallization G->H

Figure 3: General Workflow for SNAr. A typical procedure for the displacement of the bromide leaving group.

Materials:

  • O-protected 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (from Protocol 1)

  • Nucleophile (e.g., amine, thiol, alcohol)

  • Base (e.g., K₂CO₃, DIPEA, NaH)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Microwave vial or sealed pressure tube

Procedure:

  • In a suitable reaction vessel, combine the O-protected starting material (1.0 eq), the nucleophile (1.2-2.0 eq), and the appropriate base (1.5-2.5 eq).

  • Add the anhydrous solvent to dissolve or suspend the reactants.

  • Seal the vessel and heat the mixture. Temperatures typically range from 80 °C to 140 °C. Microwave irradiation can often accelerate the reaction significantly.

  • Monitor the reaction for the disappearance of starting material via LC-MS.

  • Upon completion, cool the reaction to ambient temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final compound using flash chromatography or recrystallization.

Table 1: Representative Conditions for Nucleophilic Bromide Displacement

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMSO1202-490-98
AnilineDIPEANMP1406-1285-95
Sodium thiophenoxideN/ADMF801-3>95
Sodium methoxideN/AMethanol65 (reflux)1-2>95

Advanced Strategies & Troubleshooting

  • Sluggish Reactions: For less reactive nucleophiles, increasing the temperature, using a higher-boiling solvent like NMP or DMAc, or switching to a stronger base system (e.g., Cs₂CO₃) can improve reaction rates.

  • Competing Reactions: If de-protection of the O-alkyl group is observed, a more robust protecting group may be required.

  • Purification: The polarity of the final product can vary widely. A systematic screening of solvent systems for chromatography is recommended for optimal purification.

  • Displacement of the Nitro Group: While challenging, displacement of the nitro group can sometimes be achieved under more forcing conditions (higher temperatures, stronger nucleophiles) after the bromide has been substituted. This allows for the synthesis of di-substituted products.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • OSTI.gov. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]

  • National Institutes of Health (NIH). Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]

  • Reddit. How do we decide which Br to substitute???. [Link]

  • Chemistry Stack Exchange. Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]

  • ACS Publications. Nucleophilic aromatic substitution: A microscale organic experiment. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • MySkinRecipes. 2-Bromo-4-fluoro-6-nitrophenol. [Link]

  • Royal Society of Chemistry. Base-promoted C–F bond alkynylation of octafluorotoluene with terminal alkynes. [Link]

  • ACS Publications. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

  • ACS Publications. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. [Link]

  • Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]

  • PubChem. 2-bromo-6-nitro-4-[(trifluoromethyl)thio]phenol. [Link]

  • Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

Welcome to the dedicated technical support guide for 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (CAS No. 1820740-59-7).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (CAS No. 1820740-59-7). This resource is designed for researchers, medicinal chemists, and process development scientists who are handling this compound and require robust, field-tested methods for its purification. My objective is to move beyond simple protocols and provide a deeper understanding of the causality behind each experimental choice, empowering you to troubleshoot and optimize your purification workflows effectively.

The challenge in purifying substituted nitrophenols lies in managing a delicate balance of polarity, acidity, and thermal stability, while effectively removing closely-related structural isomers and starting materials. This guide provides a logical framework for tackling these challenges head-on.

Physicochemical Profile & Safety Considerations

A thorough understanding of the compound's properties is the foundation of any successful purification strategy. While detailed experimental data for this specific molecule is limited, we can infer a working profile from its structure and data from close analogs.

PropertyValue / ObservationRationale & Implications for Purification
CAS Number 1820740-59-7For accurate identification and literature search.
Molecular Weight 302.00 g/mol Relevant for calculating molar quantities and yields.[1]
Physical Form Expected to be a solid at room temperature.[1]This makes recrystallization a primary candidate for purification.
Color Likely a yellow crystalline solid.Nitrophenols are characteristically yellow due to the nitro group's conjugation with the phenolic ring; a deep or brownish color may indicate impurities.[2]
Melting Point Not reported. Analog: 2-Bromo-6-nitrophenol melts at 66-70 °C.[3][4]A sharp melting range post-purification is a key indicator of high purity.[2] An oily product may suggest the presence of impurities depressing the melting point.
Solubility Expected to be soluble in polar organic solvents (e.g., Methanol, Chloroform, Ethyl Acetate) and sparingly soluble in non-polar solvents (e.g., Hexane).[3]Crucial for selecting solvents for both recrystallization and chromatography.
Acidity (pKa) Expected to be a moderately strong acid (pKa ~5-6). Analog: 2-Bromo-6-nitrophenol has a predicted pKa of 5.36.[3]The phenolic proton is acidic. This can cause streaking on silica gel columns. Adding a small amount of acetic acid to the eluent can suppress this effect.
Safety Handle with care. Analogs are harmful if swallowed and cause skin/eye irritation.[5][6]Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

Decision Framework for Purification Strategy

The first critical decision is selecting the appropriate purification technique. This choice depends on the scale of your experiment and the nature of the impurities.

Purification_Decision start Crude Product [2-Bromo-6-nitro-4-(trifluoromethoxy)phenol] check_purity Assess Purity & Scale (TLC, Crude NMR, Mass) start->check_purity high_purity High Purity (>90%) Major Impurities Have Different Solubility check_purity->high_purity High Purity / Large Scale low_purity Low Purity (<90%) Isomers or Impurities with Similar Polarity check_purity->low_purity Low Purity / Small Scale recrystallization Primary Method: Recrystallization purity_check Confirm Purity (TLC, HPLC, NMR, MP) recrystallization->purity_check chromatography Primary Method: Column Chromatography chromatography->purity_check high_purity->recrystallization low_purity->chromatography final_product Purified Product purity_check->chromatography Purity Not Met purity_check->final_product Purity Confirmed

Caption: Initial decision-making flowchart for purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My product oiled out during recrystallization instead of forming crystals. What went wrong and how do I fix it?

A1: This is a common issue when the melting point of the compound (or an impure mixture) is lower than the boiling point of the chosen solvent. It can also be caused by the presence of impurities that inhibit crystal lattice formation.

  • Immediate Action: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a single seed crystal of pure product if available.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Add a small amount of extra solvent to fully re-dissolve the oil while heating. Then, allow the solution to cool much more slowly. Rapid cooling favors oiling; slow cooling allows for proper crystal nucleation.

    • Change Solvent System: Your solvent may be too good. The ideal solvent dissolves the compound when hot but poorly when cold.[2] Try a solvent system with a lower boiling point, such as an ethanol/water or toluene/hexane mixture.

    • Trituration: If the oil persists, cool the flask in an ice bath to make it as viscous as possible. Decant the solvent. Add a small amount of a cold, non-polar solvent in which your compound is insoluble (like cold hexane). Vigorously stir or scratch the oil. This can wash away soluble impurities and induce solidification.[2]

    • Pre-Purification: If oiling is due to high impurity levels, a preliminary purification by column chromatography may be necessary to remove the problematic impurities before attempting recrystallization.[2]

Q2: I ran a column, but the separation between my product and an impurity is very poor. What should I do?

A2: Poor separation on a silica gel column is almost always a solvent system issue, assuming the column was packed correctly. The goal is to find a mobile phase that provides a distinct difference in the retention factor (Rf) for your compounds.

  • Causality: The separation is based on the differential partitioning of compounds between the polar stationary phase (silica) and the mobile phase.[7] If both your product and the impurity have similar affinities for both phases, they will co-elute.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Do not run another column immediately. Systematically test different solvent mixtures using Thin-Layer Chromatography (TLC). The ideal eluent for column chromatography should give your target compound an Rf value between 0.3 and 0.5 on a TLC plate, with the impurity spots clearly resolved.[2]

    • Adjust Polarity Gradually: A good starting point for nitrophenols is a hexane/ethyl acetate mixture.[2] If separation is poor, decrease the polarity (increase the hexane proportion) to make all spots run slower, which can increase the distance between them. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is highly recommended.[2]

    • Consider Alternative Solvents: If hexane/ethyl acetate doesn't work, try a different solvent system. Replacing ethyl acetate with dichloromethane or toluene can alter the selectivity of the separation.

    • Check for Column Overloading: Loading too much crude material will lead to broad bands and poor separation. A general rule is to load no more than 1-5% of the silica gel's weight.[2]

Q3: My final product is still intensely yellow/orange. Is this normal, or is it an impurity?

A3: Nitrophenols are inherently yellow crystalline solids, so a yellow color is expected and normal.[2] However, a very intense, dark, or brownish hue can indicate the presence of residual nitrating agents or oxidation byproducts from the synthesis.

  • Verification: The first step is to check the purity by another method. Run a TLC in an appropriate solvent system. A single spot indicates the color is likely inherent to the molecule. Multiple spots, especially colored ones that are not your product, confirm the presence of impurities.

  • Removal of Colored Impurities:

    • Activated Charcoal: If the color is due to highly conjugated, non-polar impurities, a charcoal treatment during recrystallization can be effective. After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Column Chromatography: This is the most reliable method for removing colored impurities if they have different polarity from your product.

Q4: My yield after recrystallization is extremely low. Where did my compound go?

A4: Low yield is often a result of using an inappropriate solvent or an incorrect solvent volume.

  • Likely Causes:

    • Compound is too soluble: If your compound has significant solubility in the recrystallization solvent even when cold, a large portion will remain in the mother liquor after filtration.

    • Too much solvent was used: Using an excessive volume of solvent to dissolve the crude product will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.

  • Optimization and Recovery:

    • Solvent Screening: Before committing to a large-scale recrystallization, screen several solvents on a small scale to find one where the compound is sparingly soluble at room temperature but readily soluble when hot.[2]

    • Minimize Solvent Volume: During the main procedure, add the hot solvent portion-wise, just until the solid fully dissolves.

    • Recover a Second Crop: Do not discard the filtrate (mother liquor) from your first crystallization. Concentrate it by boiling off some of the solvent and cool it again to obtain a second crop of crystals.[8] Be aware that this second crop may be less pure than the first and should be analyzed separately.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol?

A1: The impurity profile is dictated by the synthetic route. Assuming a route involving nitration of a 2-bromo-4-(trifluoromethoxy)phenol precursor, the most common impurities would be:

  • Unreacted Starting Material: The precursor phenol may be present if the reaction did not go to completion.

  • Isomeric Products: Nitration of a phenol is directed by the hydroxyl group to the ortho and para positions.[9][10] While the 6-position is ortho to the hydroxyl, other isomers (e.g., nitration at the other ortho position if available) might form. These isomers often have very similar polarities, making column chromatography the preferred method for their removal.[9]

  • Di-nitrated Byproducts: If the reaction conditions are too harsh (e.g., excess nitric acid), dinitration can occur.[9]

  • Oxidation Products: Phenols can be sensitive to oxidation, potentially forming colored quinone-type byproducts.[10]

Q2: How do I systematically develop a solvent system for column chromatography?

A2: A systematic approach using TLC is key.

  • Prepare a Stock Solution: Dissolve a small amount of your crude material in a suitable solvent like ethyl acetate or dichloromethane.

  • Select Initial Solvents: Choose a non-polar solvent (e.g., Hexane or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Run TLC Plates with Varying Ratios: Spot your crude material on several TLC plates. Develop each plate in a different solvent mixture, for example:

    • 9:1 Hexane:Ethyl Acetate

    • 4:1 Hexane:Ethyl Acetate

    • 2:1 Hexane:Ethyl Acetate

    • 1:1 Hexane:Ethyl Acetate

  • Analyze the Results: Visualize the plates under a UV lamp. The goal is to find a system where your desired product has an Rf of ~0.3-0.5 and is well-separated from all other spots.[2] This solvent system is a good starting point for your column.

Q3: How can I definitively confirm the purity of my final product?

A3: Purity should be confirmed using a combination of orthogonal analytical techniques, as no single method is foolproof.[2]

  • High-Performance Liquid Chromatography (HPLC): This is an excellent quantitative method. A pure sample should show a single major peak. Integrating the peak area allows for a precise purity determination (e.g., >99%).[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities. The absence of peaks corresponding to starting materials or isomers is a strong indicator of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting range (typically < 2 °C). A broad or depressed melting point compared to the literature value suggests the presence of impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Detailed Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

This protocol is the most versatile method for purifying complex mixtures containing isomers or impurities of similar polarity.

Column_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry 1. Prepare Slurry (Silica Gel + Non-Polar Solvent) pack_column 2. Pack Column (Ensure uniform bed, no cracks) prep_slurry->pack_column load_sample 3. Load Sample (Dissolved in minimal solvent, applied carefully to top of silica) pack_column->load_sample elute 4. Elute with Solvent (Start with low polarity, gradually increase if needed) load_sample->elute collect 5. Collect Fractions (In separate test tubes) elute->collect monitor_tlc 6. Monitor Fractions by TLC (Spot each fraction on a plate) collect->monitor_tlc combine 7. Combine Pure Fractions monitor_tlc->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate

Caption: Standard workflow for purification by column chromatography.

Step-by-Step Methodology:

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in your starting non-polar eluent (e.g., 100% hexane).[2]

  • Column Packing: Pour the slurry into the chromatography column. Gently tap the column to ensure the silica packs into a uniform, crack-free bed. Drain the excess solvent until it is level with the top of the silica. Never let the column run dry.[2][11]

  • Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a slightly more polar solvent. Carefully apply this solution to the top of the silica bed with a pipette.[2]

  • Elution: Carefully add your eluent to the top of the column. Begin elution, starting with a non-polar solvent and gradually increasing the polarity as determined by your initial TLC analysis.[2]

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Monitoring: Analyze the collected fractions by TLC to determine which ones contain your pure product.[12]

  • Isolation: Combine the fractions that contain only your pure product and remove the solvent using a rotary evaporator to yield the purified compound.[11]

Protocol 2: General Procedure for Recrystallization

This is the most efficient method for removing small amounts of impurities from a solid product on a larger scale.

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair that dissolves your compound when hot but not when cold.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is just completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or sand), perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • 2-Bromo-6-nitrophenol PubChem Entry . National Center for Biotechnology Information. [Link]

  • Understanding the Chemical Properties and Synthesis of 2-Bromo-6-nitrophenol . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2,6-dibromo-4-nitrophenol Synthesis . Organic Syntheses. [Link]

  • 2-Bromo-4-chloro-6-nitrophenol PubChem Entry . National Center for Biotechnology Information. [Link]

  • Thin layer chromatography (TLC) analysis method . University of Massachusetts Lowell. [Link]

  • Chromatographic Methods of Analysis . SlideShare. [Link]

  • Separation of Compounds Using Column Chromatography . Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • Synthesis and Purification of Nitrophenols . UKEssays. [Link]

  • Nitration of Phenol and Purification by Column Chromatography . Course Hero. [Link]

  • Second Crop Crystallization . Chemistry LibreTexts. [Link]

Sources

Optimization

Overcoming steric hindrance in 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol reactions

System Overview & Core Challenge Welcome to the technical support hub for 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol . This substrate presents a classic "perfect storm" of synthetic challenges: Steric Shielding (The "Ort...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Core Challenge

Welcome to the technical support hub for 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol . This substrate presents a classic "perfect storm" of synthetic challenges:

  • Steric Shielding (The "Ortho-Ortho" Squeeze): The phenolic hydroxyl is flanked by a bulky Bromine atom (C2) and a Nitro group (C6). This creates a physical barrier to nucleophilic attack.[1]

  • Electronic Deactivation: The combined electron-withdrawing effects of the

    
    , 
    
    
    
    , and para-
    
    
    groups drop the
    
    
    of the phenol significantly (estimated
    
    
    3.5–4.5). While the phenoxide forms easily, it is highly stabilized and consequently a weak nucleophile .
  • Chemoselectivity Risks: The molecule contains three distinct handles (

    
    , 
    
    
    
    ,
    
    
    ) that require orthogonal activation strategies to avoid side reactions like hydrodehalogenation (loss of Br) or defluorination.

Troubleshooting Guides (Q&A Format)

Module A: O-Alkylation & Protection

User Query: "I tried alkylating this phenol with Methyl Iodide and


 in acetone, but the reaction stalled at <10% conversion. Why?"

Technical Diagnosis: Standard conditions fail because the phenoxide anion is "buried" sterically and electronically stable. Potassium (


) forms a tight ion pair with the phenoxide in acetone, further reducing its reactivity.

Solution: The Cesium Effect & Solvent Switch You must break the ion pair and expose the oxygen.

  • Step 1: Switch base to Cesium Carbonate (

    
    ) . The large ionic radius of Cesium creates a "loose ion pair," making the phenoxide more "naked" and nucleophilic.
    
  • Step 2: Change solvent to DMF or NMP . These polar aprotic solvents solvate the cation effectively, leaving the anion free to react.

  • Step 3: Increase temperature to 60–80°C.

User Query: "Can I use a Mitsunobu reaction to install a bulky alcohol?" Technical Diagnosis: Likely not. Standard Mitsunobu conditions (DEAD/PPh3) often fail with phenols having a


. The phenol is too acidic; it protonates the betaine intermediate before the alcohol can attack.
  • Workaround: If you must use Mitsunobu, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (tributylphosphine), which are more stable and basic, but O-alkylation via 
    
    
    
    with
    
    
    is preferred.
Module B: Cross-Coupling (The Bromo-Handle)

User Query: "My Suzuki coupling at the C2-position gave me mostly starting material. Is the catalyst dead?"

Technical Diagnosis: The catalyst isn't dead; it just can't get close enough. The oxidative addition of Palladium into the C2-Br bond is hindered by the adjacent phenol (or protected ether) and the C3 proton.

Solution: Ligand Engineering Standard


 or 

ligands are too small or lack the electronic richness required here.
  • Recommendation: Use Buchwald Dialkylbiaryl Ligands , specifically SPhos or XPhos .

    • Why? These bulky, electron-rich ligands facilitate oxidative addition in hindered aryl halides and create a catalytic pocket that accommodates the steric bulk.

  • Base: Use

    
     (anhydrous) rather than carbonates to drive the transmetallation.
    
Module C: Nitro Reduction

User Query: "I used Pd/C and Hydrogen to reduce the nitro group, but I lost my Bromine atom. How do I stop this?"

Technical Diagnosis: Catalytic hydrogenation (


) is notorious for hydrodehalogenation  (cleaving C-Br bonds) alongside nitro reduction.

Solution: Chemoselective Metal Reduction Switch to a method that operates via electron transfer rather than surface hydrogenation.

  • Option A (Standard): Tin(II) Chloride (

    
    )  in Ethanol/EtOAc.[2] This is highly selective for 
    
    
    
    over aryl halides.
  • Option B (Scale-up): Iron powder (

    
    )  in Acetic Acid/Ethanol. Robust, cheap, and preserves the Bromine and Trifluoromethoxy groups.
    

Decision Logic & Workflows (Visualized)

Workflow 1: O-Functionalization Decision Tree

This diagram guides you through the selection of alkylation conditions based on electrophile type.

G Start Substrate: 2-Br-6-NO2-4-OCF3-Phenol Q1 Target: O-Alkylation Type? Start->Q1 PathA Primary Alkyl Halide (MeI, BnBr, Allyl-Br) Q1->PathA Simple Electrophile PathB Secondary Alcohol / Complex Q1->PathB Complex/Chiral Sol1 PROTOCOL A: Cs2CO3 (2.0 eq) + DMF Temp: 60-80°C Mechanism: Loose Ion Pair PathA->Sol1 Q2 Is Phenol pKa < 5? PathB->Q2 Sol2 Avoid Mitsunobu. Convert Alcohol to Mesylate/Tosylate Then use Protocol A Q2->Sol2 Yes (High Acidity) Sol3 Modified Mitsunobu: ADDP + PBu3 (High Risk of Failure) Q2->Sol3 No (Unlikely for this substrate)

Caption: Logic flow for overcoming low nucleophilicity in O-alkylation. Note the preference for SN2 displacement over Mitsunobu due to high acidity.

Workflow 2: Orthogonal Reactivity Map

This diagram illustrates the sequence of operations to prevent side reactions.

ReactionMap Substrate 2-Br-6-NO2-4-OCF3-Phenol Step1 1. O-Protection/Alkylation (Must be First) Substrate->Step1 Branch1 Path A: Suzuki Coupling Step1->Branch1 Branch2 Path B: Nitro Reduction Step1->Branch2 Cond1 Ligand: SPhos/XPhos Base: K3PO4 (Preserves NO2) Branch1->Cond1 Cond2 Reagent: SnCl2 or Fe/AcOH (Preserves Br) Branch2->Cond2

Caption: Chemoselectivity map. The hydroxyl group must be capped first to prevent catalyst poisoning during cross-coupling.

Validated Experimental Protocols

Protocol A: Cesium-Mediated O-Alkylation

Designed to overcome steric hindrance and poor nucleophilicity.

ComponentEquivalentsRole
Substrate 1.0Limiting Reagent
Alkyl Halide 1.2 – 1.5Electrophile

2.0Base (Cesium Effect)
DMF (Anhydrous) 0.2 M Conc.Polar Aprotic Solvent

Procedure:

  • Dissolve 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (1.0 equiv) in anhydrous DMF (5 mL per mmol).

  • Add

    
     (2.0 equiv) in one portion. The solution will likely turn deep yellow/orange (phenoxide formation).
    
  • Stir at Room Temperature for 15 minutes.

  • Add the Alkyl Halide (1.2 equiv) dropwise.

  • Heat to 60°C and monitor by TLC/LCMS.

    • Note: If conversion is slow after 2 hours, add TBAI (tetrabutylammonium iodide, 10 mol%) as a phase transfer catalyst.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    .
    
Protocol B: Chemoselective Nitro Reduction

Preserves the Aryl-Bromide and Trifluoromethoxy groups.

ComponentEquivalentsRole
Nitro-Substrate 1.0Limiting Reagent

5.0Reducing Agent
Ethanol 0.1 M Conc.Solvent

Procedure:

  • Dissolve the nitro compound in Ethanol (or EtOAc if solubility is poor).

  • Add Tin(II) Chloride Dihydrate (5.0 equiv).

  • Heat to 70°C (Reflux) for 2–4 hours.

  • Workup (Critical Step):

    • Cool to room temperature.[2]

    • Pour mixture into ice water.

    • Neutralize carefully with saturated

      
       or 
      
      
      
      until pH ~8. Expect a thick white slurry of tin salts.
    • Filter the slurry through a Celite pad to remove tin salts.

    • Extract the filtrate with EtOAc.

References

  • Cesium Effect in Phenol Alkylation

    • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[3] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[3][4] Synthetic Communications, 25(9), 1367–1370.[3]

    • Context: Establishes in acetonitrile/DMF as superior to for hindered phenols.
  • Selective Reduction of Nitro Groups

    • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
    • Context: Definitive guide on using to avoid dehalogen
  • Buchwald Ligands for Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides.[5] Accounts of Chemical Research, 41(11), 1461–1473.

    • Context: Explains why SPhos/XPhos are required for ortho-substituted aryl halides like our substr
  • Reactivity of Trifluoromethoxy Groups

    • Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: Synthetic Strategies and Applications.
    • Context: Validates the stability of under standard reduction and coupling conditions.

Sources

Reference Data & Comparative Studies

Validation

Bioisosteric comparison of trifluoromethoxy vs methoxy derivatives

The Super-Ester Effect: Bioisosteric Guide to Trifluoromethoxy ( ) vs. Methoxy ( ) Derivatives Executive Summary In medicinal chemistry, the transition from a methoxy ( ) to a trifluoromethoxy ( ) group is rarely a subtl...

Author: BenchChem Technical Support Team. Date: February 2026

The Super-Ester Effect: Bioisosteric Guide to Trifluoromethoxy ( ) vs. Methoxy ( ) Derivatives

Executive Summary

In medicinal chemistry, the transition from a methoxy (


) to a trifluoromethoxy (

) group is rarely a subtle tweak; it is a fundamental alteration of the molecule's electronic and steric landscape. While often grouped as "alkoxy" bioisosteres, their behavior in biological systems is diametrically opposed.

This guide provides a rigorous comparison for drug discovery professionals. We move beyond simple "fluorine scans" to explain the causality behind the performance differences: why


 twists molecular conformation, how it inverts electronic signaling, and why it acts as a metabolic "shield" rather than a handle.

Physicochemical Profiling: The Data

To rationally design analogs, one must quantify the shift in properties. The


 group is often termed a "super-ester" or "pseudo-halogen" because its electron-withdrawing nature mimics a halogen, yet it retains the steric bulk of an alkoxy group.
Table 1: Comparative Physicochemical Metrics
PropertyMethoxy (

)
Trifluoromethoxy (

)
Impact on Drug Design
Hammett

-0.27 (Strong Donor)+0.35 (Strong Withdrawer)Electronic Inversion:

activates rings for metabolism;

deactivates them, reducing oxidation potential.
Hammett

+0.12+0.38Inductive effects are consistently withdrawing for

.
Hansch Lipophilicity (

)
-0.02+1.04 Lipophilicity Boost:

increases LogP by ~1.0 unit, significantly enhancing membrane permeability (and potentially non-specific binding).
Bond Angle (

)
~117°~119°Slight widening, but the major change is torsional (see Section 3).
Metabolic Liability High (O-Dealkylation)Negligible

blocks CYP450 attack sites.

Key Insight: The


 inversion is critical. While oxygen usually donates electrons into the ring (resonance), the strong electronegativity of the three fluorine atoms in 

pulls electron density through the

-bond, overwhelming the resonance effect. This makes

an electron-withdrawing group (EWG) .

Structural & Conformational Dynamics

The most overlooked difference is the 3D conformation.

  • 
     (Coplanar):  Prefers to lie in the plane  of the aromatic ring (
    
    
    
    ) to maximize overlap between the oxygen
    
    
    -orbital and the aromatic
    
    
    -system.
  • 
     (Orthogonal):  Twists out of plane  (
    
    
    
    ).

Why?

  • Steric Bulk: The

    
     radius is significantly larger than 
    
    
    
    .
  • Electronic Repulsion: The electron-rich fluorine atoms repel the aromatic

    
    -cloud.
    
  • Hyperconjugation: The

    
     interaction (anomeric effect) stabilizes the twisted conformation.
    
Diagram 1: Conformational Switching Logic

ConformationLogic Methoxy Methoxy (-OCH3) Ligand Planar Planar Conformation (0° Dihedral) Methoxy->Planar Favors Resonance High Resonance (p-orbital overlap) Planar->Resonance Enables Outcome_M Flat SAR Vector (2D) Resonance->Outcome_M Result Trifluoro Trifluoromethoxy (-OCF3) Ligand Sterics Steric/Electronic Repulsion Trifluoro->Sterics Introduces Orthogonal Orthogonal Conformation (90° Dihedral) Outcome_T Twisted SAR Vector (3D) Orthogonal->Outcome_T Result Sterics->Orthogonal Forces

Caption: Logical flow demonstrating how sterics and electronics drive the conformational shift from planar (Methoxy) to orthogonal (Trifluoromethoxy).

ADME & Metabolic Stability

The primary driver for this bioisosteric replacement is Metabolic Stability .

The Mechanism of Failure ( )

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) target the


-carbon of the methoxy group. The mechanism involves:
  • Hydrogen abstraction from

    
    .
    
  • Formation of a hemiacetal intermediate.

  • Collapse to release formaldehyde and the phenol.

The Mechanism of Protection ( )

The


 group is immune to this pathway for two reasons:
  • C-F Bond Strength: The C-F bond energy (~485 kJ/mol) is too high for CYP enzymes to break.

  • No

    
    -Hydrogens:  There are no hydrogens to abstract, rendering the standard oxidative dealkylation mechanism impossible.
    
Diagram 2: Metabolic Fate Decision Tree

MetabolicFate Drug Drug Candidate CYP CYP450 Encounter Drug->CYP OMe Contains -OCH3 CYP->OMe OCF3 Contains -OCF3 CYP->OCF3 H_Abstract H-Atom Abstraction (Rate Limiting Step) OMe->H_Abstract Unstable Hemiacetal Intermediate H_Abstract->Unstable Clearance High Clearance (Short t1/2) Unstable->Clearance Block Oxidation Blocked (No alpha-H) OCF3->Block Stable Metabolically Stable Block->Stable Lipophilicity Increased LogP (Watch for Protein Binding) Stable->Lipophilicity

Caption: Comparative metabolic pathways showing the CYP450 blockade provided by the trifluoromethoxy group.

Experimental Protocol: Comparative Microsomal Stability

Objective: To quantify the Intrinsic Clearance (


) difference between a methoxy-analog and its trifluoromethoxy-bioisostere.

Prerequisites:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.[1]

  • LC-MS/MS for quantification.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve both test compounds in DMSO to 10 mM.

    • Dilute to 1 µM working concentration in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Pre-Incubation:

    • Mix 40 µL of microsomes (0.5 mg/mL final protein conc) with 40 µL of test compound solution.

    • Incubate at 37°C for 5 minutes (shaking water bath).

  • Reaction Initiation:

    • Add 20 µL of NADPH regenerating system (pre-warmed).

    • Control: For negative control, add buffer instead of NADPH.

  • Sampling (Time Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately quench into 150 µL ice-cold Acetonitrile (containing Internal Standard) .

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins to pellet proteins.

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines 
      
      
      
      .
    • 
      .
      

Expected Result: The


 analog typically shows rapid depletion (

min) if the position is metabolically vulnerable. The

analog should show

remaining at 60 mins.

Synthesis & Strategic Application

Synthesizing


 arenes is more challenging than 

. You cannot simply use a nucleophilic substitution with an alcohol.

Primary Synthetic Routes:

  • Radical Trifluoromethoxylation: Using photoredox catalysis with reagents like TFMB (Trifluoromethyl benzoate).

  • Silver-Mediated: Reaction of phenols with

    
     and 
    
    
    
    salts.
  • Deoxyfluorination: Converting fluoroformates with

    
     (Legacy method, hazardous) or modern fluoride sources.
    
Diagram 3: SAR Decision Framework

SAR_Decision Start Lead Compound contains -OCH3 Check_Met Is t1/2 < 30 min (Microsomal Stability)? Start->Check_Met Switch Synthesize -OCF3 Analog Check_Met->Switch Yes (Unstable) Keep_OMe Keep -OCH3 (Optimize elsewhere) Check_Met->Keep_OMe No (Stable) Check_Potency Is Potency maintained? Check_LogP Check LogP (Did it increase > 1.0?) Check_Potency->Check_LogP Yes Check_Potency->Keep_OMe No (Loss of H-bond) Switch->Check_Potency Solubility_Fix Add Polar Group elsewhere to offset Lipophilicity Check_LogP->Solubility_Fix Yes Success Advance Candidate (Stable & Potent) Check_LogP->Success No Solubility_Fix->Success

Caption: Decision logic for medicinal chemists when considering the OMe to OCF3 switch during Lead Optimization.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[2] ChemMedChem.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Togni, A. (2012). "Reagents for the Direct Trifluoromethylation of Organic Compounds."[3] Chemical Reviews.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

An Expert Guide to Personal Protective Equipment for Handling 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily neces...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily necessity. With innovation comes the critical responsibility of ensuring the safety of the scientists who handle these new chemical entities. 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol, a substituted aromatic compound, presents a unique combination of functional groups that necessitates a rigorous and well-understood personal protective equipment (PPE) protocol.

This guide provides a comprehensive, field-tested framework for the safe handling of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol. As a Senior Application Scientist, the goal is not merely to list PPE, but to instill a deep understanding of why each piece is critical, grounding every recommendation in the chemical's known and inferred hazard profile. The information herein is synthesized from the available safety data for the compound and structurally related molecules, ensuring a conservative and robust approach to safety.

Hazard Profile: Understanding the Adversary

A thorough risk assessment is the foundation of any safety protocol. For 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (CAS No. 1820740-59-7), the hazard profile is derived from its classification and the toxicological properties of its constituent functional groups.[1]

Known Hazard Classifications: [1]

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Inferred Hazards from Chemical Structure:

  • Phenolic Core: Phenols as a class can be corrosive and systemically toxic. A critical danger is their ability to be rapidly absorbed through the skin, often causing severe burns that may not be immediately painful due to an anesthetic effect.[2]

  • Nitro Group: Aromatic nitro compounds are known for their toxicity. 4-Nitrophenol, a related compound, is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[3]

  • Bromo- and Trifluoromethoxy- Groups: Halogenated aromatic compounds can be irritants and require careful handling to avoid inhalation and skin contact.[4][5]

Given this profile, the primary routes of exposure are inhalation of the solid powder, skin contact, eye contact, and ingestion. The operational plan must therefore be built around a multi-layered PPE strategy that provides robust barriers against these routes.

Core Protective Equipment: A Multi-Barrier System

The selection of PPE is not a one-size-fits-all checklist. It is a dynamic process tailored to the specific procedure being performed. The following table outlines the minimum required PPE and provides recommendations for tasks with increased risk.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Safety glasses with side shieldsDouble-gloved (e.g., nitrile)Flame-resistant lab coat, closed-toe shoes, long pantsRecommended: N95/FFP2 respirator. Mandatory if not in a ventilated enclosure.
Preparing Solutions Chemical splash gogglesDouble-gloved (e.g., nitrile over a more resistant glove like neoprene)Chemical-resistant apron over a flame-resistant lab coatRecommended if not in a fume hood.
Running Reactions/Work-up Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., neoprene or butyl rubber)Chemical-resistant apron over a flame-resistant lab coatWork must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant coverallsMandatory: Air-purifying respirator (APR) with organic vapor/particulate cartridges.
Step-by-Step PPE Protocol: Ensuring Procedural Integrity

Donning Sequence (Putting On):

  • Clothing: Ensure you are wearing long pants and fully enclosed, chemical-resistant footwear.[6]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on a flame-resistant lab coat, ensuring it is fully buttoned.[6] If significant splash potential exists, add a chemical-resistant apron.[2]

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield over the goggles.[6]

  • Outer Gloves: Don the second, more robust pair of gloves (e.g., neoprene), ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (Taking Off): The goal is to touch contaminated surfaces only with contaminated gloves.

  • Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Apron: Unbutton the lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Eye/Face Protection: Remove the face shield and goggles from the back to avoid touching the front surfaces.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Safe science extends beyond the experiment itself to include the management of spills and the proper disposal of waste.

Spill Management

In the event of a spill, evacuate the immediate area and alert personnel. Only trained individuals with appropriate PPE should conduct the cleanup.

  • Control Access: Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Absorb: For a solid spill, carefully cover the material with an inert absorbent material like sand or vermiculite to avoid raising dust.[5]

  • Collect: Gently sweep the absorbed material into a clearly labeled, sealable hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Decontamination and Disposal
  • Equipment: All non-disposable equipment must be thoroughly decontaminated. This involves washing with an appropriate solvent followed by a detergent and water rinse.[8]

  • PPE: All PPE used while handling 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol must be considered contaminated. Disposable items, including gloves, lab coats, and respirator cartridges, must be disposed of in a designated hazardous chemical waste container in accordance with institutional and local regulations.[4][9] Do not allow contaminated work clothing to leave the laboratory.

Visualizing Safety Workflows

To ensure clarity and immediate comprehension, complex decision-making processes can be simplified into visual diagrams.

Respiratory Protection Decision Workflow

The following diagram outlines the logic for selecting the appropriate level of respiratory protection when handling 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol.

PPE_Decision_Tree start Start: Assess Task is_solid Handling Solid Powder? start->is_solid is_solution Handling Solution? start->is_solution No in_hood Working in a Certified Chemical Fume Hood? is_solid->in_hood Yes n95 Use N95/FFP2 Respirator is_solid->n95 No is_large_scale Large Scale or High Aerosol Potential? in_hood->is_large_scale Yes no_resp No Respirator Required (Continue with other PPE) in_hood->no_resp No is_large_scale->no_resp No apr Use Air-Purifying Respirator (APR) with Organic Vapor/Particulate Cartridges is_large_scale->apr Yes in_hood_sol Working in a Certified Chemical Fume Hood? is_solution->in_hood_sol Yes in_hood_sol->no_resp Yes in_hood_sol->apr No (Re-evaluate task)

Caption: Decision tree for selecting appropriate respiratory protection.

By adhering to these rigorous, evidence-based protocols, researchers can confidently and safely advance their work, ensuring that scientific discovery and personal safety go hand in hand.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Rutgers University Environmental Health and Safety. (n.d.). Bromine. Retrieved from [Link]

  • Providence College Environmental Health and Safety. (n.d.). Bromination safety. Retrieved from [Link]

  • Archean Chemical Industries. (2022). SAFETY DATA SHEET - Bromine. Retrieved from [Link]

  • YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Standard Operating Procedure. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Pure Synth. (n.d.). 2-Bromo-4-Methoxy-6-Nitrophenol 98.0%(GC). Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • YOUTH Clean Tech. (2025). Cleanroom Decontamination Process | Step by Step Guide. Retrieved from [Link]

  • Aesculap. (n.d.). Decontamination (Cleaning, Disinfection and Sterilisation). Retrieved from [Link]

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